Trovafloxacin Trovafloxacin Trovafloxacin is a 1,8-naphthyridine derivative that is 4-oxo-1,4-dihydro-1,8-naphthyridine-3-carboxylic acid bearing additional 2,4-difluorophenyl, fluoro and 6-amino-3-azabicyclo[3.1.0]hex-3-yl substituents at positions 1, 6 and 7 respectively. A broad-spectrum antibiotic that was withdrawn from the market due to risk of liver failure. It has a role as an antimicrobial agent, a hepatotoxic agent, a topoisomerase IV inhibitor, a DNA synthesis inhibitor and an antibacterial drug. It is a 1,8-naphthyridine derivative, an amino acid, a monocarboxylic acid, an azabicycloalkane, a tertiary amino compound, a primary amino compound, a quinolone antibiotic, a fluoroquinolone antibiotic and a difluorobenzene. It is a conjugate base of a trovafloxacin(1+).
Trovafloxacin is a broad spectrum antibiotic that has been commonly marketed under the brand name Trovan by Pfizer. It exerts its antibacterial activity by inhibiting the uncoiling of supercoiled DNA in various bacteria by blocking the activity of DNA gyrase and topoisomerase IV. It was shown to be more effective against Gram-positive bacteria than Gram-negative bacteria when compared to previous fluoroquinolones. Due to its hepatotoxic potential, trovafloxacin was withdrawn from the market.
Brand Name: Vulcanchem
CAS No.: 147059-72-1
VCID: VC21089061
InChI: InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
SMILES: C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F
Molecular Formula: C20H15F3N4O3
Molecular Weight: 416.4 g/mol

Trovafloxacin

CAS No.: 147059-72-1

Cat. No.: VC21089061

Molecular Formula: C20H15F3N4O3

Molecular Weight: 416.4 g/mol

* For research use only. Not for human or veterinary use.

Trovafloxacin - 147059-72-1

Specification

CAS No. 147059-72-1
Molecular Formula C20H15F3N4O3
Molecular Weight 416.4 g/mol
IUPAC Name 7-[(1S,5R)-6-amino-3-azabicyclo[3.1.0]hexan-3-yl]-1-(2,4-difluorophenyl)-6-fluoro-4-oxo-1,8-naphthyridine-3-carboxylic acid
Standard InChI InChI=1S/C20H15F3N4O3/c21-8-1-2-15(13(22)3-8)27-7-12(20(29)30)17(28)9-4-14(23)19(25-18(9)27)26-5-10-11(6-26)16(10)24/h1-4,7,10-11,16H,5-6,24H2,(H,29,30)/t10-,11+,16?
Standard InChI Key WVPSKSLAZQPAKQ-SOSAQKQKSA-N
Isomeric SMILES C1[C@@H]2[C@@H](C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F
SMILES C1C2C(C2[NH3+])CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)[O-])F
Canonical SMILES C1C2C(C2N)CN1C3=C(C=C4C(=O)C(=CN(C4=N3)C5=C(C=C(C=C5)F)F)C(=O)O)F

Introduction

Chemical Structure and Properties

Trovafloxacin is characterized by the molecular formula C20H15F3N4O3 with a molecular weight of 416.36 g/mol . As a fluoronaphthyridone derivative, it shares structural similarities with the fluoroquinolone class but contains distinctive modifications that contribute to its unique pharmacological profile.

Physical Properties

Trovafloxacin exists in multiple forms, including the free base (trovafloxacin) and its cationic form (trovafloxacin(1+)), which is the conjugate acid obtained by protonation of the primary amino group . The compound's structure features key functional groups that contribute to its antimicrobial activity, including fluorine atoms that enhance tissue penetration and antimicrobial potency.

Synthesis

The manufacturing process of trovafloxacin involves several key steps. The critical reaction in constructing the ring structure consists of 1,3-dipolar cycloaddition of ethyl diazoacetate to N-Cbz-3-pyrroline, yielding pyrrazolidine. Subsequent pyrolysis results in nitrogen loss and formation of the cyclopropylpyrrolidine ring structure, with stereochemistry reflecting thermodynamic stability .

Mechanism of Action

Primary Targets

Trovafloxacin exerts its bactericidal action through inhibition of two essential bacterial enzymes:

  • DNA gyrase - An essential enzyme involved in the replication, transcription, and repair of bacterial DNA .

  • Topoisomerase IV - An enzyme that plays a key role in the partitioning of chromosomal DNA during bacterial cell division .

By blocking these enzymes, trovafloxacin prevents the uncoiling of supercoiled DNA in bacteria, disrupting essential cellular processes and leading to cell death .

Comparative Potency

Research has demonstrated that trovafloxacin exhibits at least five times greater potency than other quinolones (ciprofloxacin, sparfloxacin, levofloxacin, and pefloxacin) in stimulating topoisomerase IV-mediated DNA cleavage . This enhanced potency contributes to its effectiveness against bacterial strains resistant to other fluoroquinolones.

Studies with Staphylococcus aureus have shown that trovafloxacin maintained greater potency relative to other quinolones even against altered topoisomerase IV enzymes, suggesting a biochemical basis for its improved activity against quinolone-resistant strains .

Resistance Development

Resistance to trovafloxacin develops slowly via multiple-step mutations, occurring at a general frequency between 1×10^-7 to 10^-10 . While cross-resistance has been observed between trovafloxacin and some other fluoroquinolones, certain microorganisms resistant to other fluoroquinolones remain susceptible to trovafloxacin .

Pharmacokinetics and Metabolism

Absorption and Distribution

Trovafloxacin demonstrates favorable pharmacokinetic properties, including:

  • Rapid absorption following oral administration

  • Long elimination half-life of approximately 11 hours, allowing once-daily dosing

  • Extensive tissue penetration and distribution

Positron emission tomography (PET) studies using [18F]trovafloxacin have provided detailed insights into the drug's distribution in various tissues. Following administration, the drug rapidly accumulates in tissues, with high concentrations achieved within 10 minutes after infusion .

Tissue Distribution Data

Peak concentrations (µg/g) in various tissues were determined in PET studies and are presented below:

TissuePeak Concentration (µg/g)Plateau Concentration (µg/g)
Liver35.06 ± 5.8911.29 ± 0.75
Pancreas32.36 ± 20.189.50 ± 2.72
Kidney27.20 ± 10.684.42 ± 0.32
Lung22.51 ± 7.117.23 ± 0.95
Spleen21.77 ± 11.334.74 ± 0.54
Prostate-4.94 ± 1.17
Myocardium-3.25 ± 0.43
Uterus-3.27 ± 0.49
Muscle-2.46 ± 0.17
Brain2.63 ± 1.490.91 ± 0.15
Bone-1.51 ± 0.15
Bowel-1.32 ± 0.09

These tissue concentrations exceeded the minimum inhibitory concentration at which 90% of isolates are inhibited (MIC90) for most Enterobacteriaceae and anaerobes by more than five times, with concentrations remaining above this level for more than 6-8 hours .

Metabolism and Elimination

Trovafloxacin is primarily metabolized by the liver through phase II metabolism, with minimal oxidative metabolism detected . The specific metabolic pathways include:

  • Glucuronidation (13.2%)

  • N-acetylation (10.4%)

  • N-sulfoconjugation (4.1%)

Renal elimination accounts for less than 10% of the administered dose. The high bile-to-serum ratio and higher trovafloxacin concentrations relative to metabolite concentrations are consistent with its predominantly non-renal elimination pathway .

Clinical Applications and Efficacy

Antimicrobial Spectrum

Trovafloxacin demonstrates broad-spectrum activity against:

  • Gram-positive bacteria, with enhanced potency compared to earlier fluoroquinolones

  • Gram-negative bacteria

  • Anaerobic bacteria

  • Atypical respiratory pathogens

This antimicrobial profile made trovafloxacin particularly suitable for treating respiratory tract infections, where gram-positive bacteria such as Streptococcus pneumoniae play a significant role .

Clinical Efficacy Data

Studies have demonstrated trovafloxacin's efficacy against various pathogens, including methicillin-resistant Staphylococcus aureus (MRSA). Research by Fitzgibbon et al. found that while 89% of MRSA isolates were highly resistant to ciprofloxacin, trovafloxacin MICs were substantially elevated for only 4 out of 66 strains .

In clinical settings, trovafloxacin achieved a high survival rate (94.4%) compared to other treatments available at the Kano Infectious Disease Hospital during its controversial Nigerian trial, though the study methodology has been criticized .

Drug Interactions

Trovafloxacin demonstrates a favorable drug interaction profile:

  • No significant interference with warfarin pharmacokinetics or pharmacodynamics when administered concomitantly

  • Minimal impact on cyclosporine concentrations, with decreases of 10% or less in systemic exposure when co-administered

  • No significant interaction with digoxin

This low drug-interaction potential, combined with its broad antimicrobial spectrum and long elimination half-life, suggested potential applications in surgical settings .

Mass Molarity Calculator
  • mass of a compound required to prepare a solution of known volume and concentration
  • volume of solution required to dissolve a compound of known mass to a desired concentration
  • concentration of a solution resulting from a known mass of compound in a specific volume
g/mol
g
Molecular Mass Calculator